1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures, including a benzo[d]thiazole, a pyrazole, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzo[d]thiazole and pyrazole intermediates are then coupled using a suitable linker, such as a carboxamide group, under conditions that promote amide bond formation.
Introduction of the Pyridine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the pyridine or benzo[d]thiazole rings, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, organometallic adducts.
Scientific Research Applications
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Pharmacology: Studies focus on its potential effects on different biological pathways, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The pyridine moiety may enhance binding affinity through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the isopropyl and pyridine moieties.
5-(benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the isopropyl group.
N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide: Lacks the benzo[d]thiazole moiety.
Uniqueness
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13(2)17-10-16(19(26)22-12-14-6-5-9-21-11-14)24-25(17)20-23-15-7-3-4-8-18(15)27-20/h3-11,13H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAQIMWNCDOODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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